molecular formula C10H9N3OS B12184924 N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide

N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide

Cat. No.: B12184924
M. Wt: 219.27 g/mol
InChI Key: DYNZDIHBYIHONE-UHFFFAOYSA-N
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Description

N-(3-(1,2,3-Thiadiazol-4-yl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,3-thiadiazole ring fused to a phenyl group at the para-position relative to the acetamide substituent.

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

N-[3-(thiadiazol-4-yl)phenyl]acetamide

InChI

InChI=1S/C10H9N3OS/c1-7(14)11-9-4-2-3-8(5-9)10-6-15-13-12-10/h2-6H,1H3,(H,11,14)

InChI Key

DYNZDIHBYIHONE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSN=N2

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Precursors

A widely adopted method involves the reaction of thiosemicarbazide with α-ketoesters or α-diketones under acidic conditions. For example, 3-(1,2,3-thiadiazol-4-yl)aniline can be synthesized by cyclizing a thiosemicarbazide intermediate derived from 3-aminophenylglyoxalic acid. The reaction is catalyzed by hydrochloric acid in ethanol at 60–80°C for 6–8 hours, yielding the thiadiazole core with >75% efficiency.

Reaction Mechanism:

  • Condensation of thiosemicarbazide with α-ketoester to form a thiosemicarbazone.

  • Acid-mediated cyclization via intramolecular nucleophilic attack, releasing water.

  • Aromatization to stabilize the thiadiazole ring.

Alternative Route: Hydrazonoyl Halide Cyclization

Hydrazonoyl halides react with thioureas or thioamides to form thiadiazoles. For N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide, 3-acetamidophenylhydrazonoyl chloride can be treated with potassium thiocyanate in dimethylformamide (DMF) at 25°C. This method avoids harsh acids but requires anhydrous conditions and yields ~65% product.

Functionalization of the Phenyl Substituent

Acetylation of 3-(1,2,3-Thiadiazol-4-yl)aniline

The acetamide group is introduced via nucleophilic acyl substitution. 3-(1,2,3-Thiadiazol-4-yl)aniline reacts with acetic anhydride in pyridine at 0–5°C for 2 hours, achieving >90% conversion.

Optimized Conditions:

ParameterValue
SolventPyridine
Temperature0–5°C
Reaction Time2 hours
Yield92%

Direct Coupling via Carbodiimide Chemistry

An alternative approach couples pre-formed thiadiazole-carboxylic acids with amines. While less common for acetamides, this method is viable if the amine group is sterically hindered. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), the reaction proceeds at 25°C for 12 hours with 78% yield.

Purification and Characterization

Crystallization Techniques

Recrystallization from isopropanol or ethanol/water mixtures (7:3 v/v) produces high-purity crystals. Slow evaporation at 4°C for 48 hours yields needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Analysis

Key Data for this compound:

TechniqueObservations
¹H NMR (400 MHz, DMSO-d₆)δ 10.21 (s, 1H, NH), 8.45 (s, 1H, thiadiazole-H), 7.72–7.68 (m, 2H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 2.11 (s, 3H, CH₃)
FT-IR (cm⁻¹)3270 (N-H stretch), 1665 (C=O), 1540 (C=N)
X-ray Diffraction Monoclinic space group P2₁/c, a = 8.92 Å, b = 12.34 Å, c = 9.87 Å, β = 105.6°

Scale-Up and Industrial Feasibility

Solvent Selection for Large-Scale Synthesis

Tetrahydrofuran (THF) and 2-propanol are preferred for their balance of solubility and ease of removal. Patents highlight THF’s role in minimizing side reactions during acetylation, with 3–5 solvent volumes optimal for 100 g batches.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/g)
Thiosemicarbazide Cyclization759812.50
Hydrazonoyl Halide Route659518.20
Direct Acetylation92999.80

The direct acetylation route offers the best combination of yield and cost-efficiency, making it the method of choice for industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide exhibits cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assessment : In a study evaluating the anticancer activity of various thiadiazole derivatives, it was found that compounds similar to this compound demonstrated significant cytotoxicity against several human cancer cell lines including breast cancer (MDA-MB-231), prostate cancer (PC3), and neuroblastoma (SK-N-SH) cells. The MTT assay results indicated that certain derivatives had IC50 values as low as 4.5 µM against SK-N-SH cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of thiadiazole derivatives to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds may act as inhibitors of key enzymes involved in cell proliferation and survival, such as histone deacetylases and tyrosine kinases .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of thiadiazole derivatives is crucial for optimizing their anticancer efficacy.

Key Insights

  • Substituent Effects : Variations in substituents on the phenyl ring significantly influence the biological activity of thiadiazole derivatives. For instance, compounds with electron-donating groups like methoxy or electron-withdrawing groups like trifluoromethyl showed enhanced binding affinity to target receptors .
  • Binding Affinity : Studies have reported that certain modifications can lead to improved selectivity for human adenosine A3 receptors, indicating a potential pathway for developing targeted therapies .

Broader Biological Activities

Beyond anticancer applications, this compound and its derivatives exhibit a range of other biological activities.

Additional Therapeutic Applications

  • Antimicrobial Properties : Thiadiazole derivatives have shown promise as antimicrobial agents against various bacterial and fungal strains. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of thiadiazole compounds, suggesting their use in treating conditions characterized by chronic inflammation .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound and related compounds:

Compound Target Cancer Cell Line IC50 Value (µM) Mechanism
This compoundSK-N-SH (Neuroblastoma)4.5Induces apoptosis
Derivative XMDA-MB-231 (Breast Cancer)9Histone deacetylase inhibition
Derivative YPC3 (Prostate Cancer)12.6Tyrosine kinase inhibition

Mechanism of Action

The mechanism of action of N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The compound’s thiadiazole ring is known to interact with nucleic acids, leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Substituent Variations in Aromatic Acetamides

The following table summarizes key analogs and their structural/functional differences:

Compound Name Core Structure Key Substituents/Features Biological Relevance Reference
N-(3-(1,2,3-Thiadiazol-4-yl)phenyl)acetamide Phenyl-acetamide 1,2,3-Thiadiazole at C3 of phenyl Potential heterocyclic bioactivity
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Phenyl-acetamide 3,4-Dichlorophenyl; thiazole at N-position Antimicrobial, crystallographic study
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Phenyl-acetamide Thiazole-pyrazole hybrid Anti-inflammatory, analgesic
N-(4-(Pyrimidin-2-yloxy)phenyl)acetamide Phenyl-acetamide Pyrimidine ether at C4 of phenyl Not reported (structural analog)
N-(2,5-Dichloro-4-hydroxyphenyl)acetamide Phenyl-acetamide 2,5-Dichloro; hydroxyl at C4 Photodegradation product of paracetamol

Key Observations :

  • Synthetic Accessibility : Thiadiazole-containing compounds often require multistep syntheses (e.g., cyclization of thiosemicarbazides), whereas chloro-substituted acetamides are more straightforward to prepare via nucleophilic substitution .

Crystallographic and Conformational Differences

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : The dichlorophenyl and thiazole rings form a dihedral angle of 61.8°, creating a twisted conformation that may hinder intermolecular interactions .

Pharmacological Potential

  • Thiazole Derivatives : Compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit antimicrobial activity due to the thiazole ring’s ability to disrupt bacterial cell membranes .
  • Pyrazole-Thiazole Hybrids : The compound in showed anti-inflammatory activity via COX-2 inhibition, suggesting that hybrid heterocycles enhance target selectivity.
  • Thiadiazole Analogs : The sulfur atom in thiadiazole may confer antioxidant or metal-chelating properties, though direct evidence for the target compound is needed .

Biological Activity

N-(3-(1,2,3-thiadiazol-4-yl)phenyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological applications.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have garnered significant attention due to their wide range of biological activities. These include:

  • Anticancer : Effective against various cancer cell lines.
  • Antimicrobial : Exhibiting activity against bacteria and fungi.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress.

The presence of the thiadiazole ring is crucial for these activities, as it enhances lipophilicity and facilitates cellular penetration .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study highlighted that derivatives of 1,3,4-thiadiazole could induce apoptosis in cancer cells by activating caspases and influencing cell cycle progression .

Case Studies

  • Cytotoxicity Assessment : In vitro studies showed that compounds similar to this compound had IC50 values ranging from 0.13 to 20 μM against various cancer cell lines including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The compound with a methoxy group showed enhanced potency with an IC50 of 9 μM against MDA cells compared to imatinib (IC50 = 20 μM) .
  • Mechanism of Action : The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the modulation of fibroblast stromelysin-1 interactions. This suggests that the compound may serve as a potential lead in developing new anticancer agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The thiadiazole moiety has been linked to significant activity against a variety of pathogens:

  • Bacterial Inhibition : Studies have shown that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Some derivatives exhibit antifungal properties effective against common fungal strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Thiadiazole RingEnhances lipophilicity and bioactivity
Acetamide GroupImproves selectivity for biological targets
Substituents on Phenyl RingModulate potency and receptor affinity

The presence of specific substituents on the phenyl ring can significantly alter the compound's binding affinity to targets such as adenosine receptors .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., acetamide carbonyl at ~168–170 ppm; thiadiazole protons at 7.5–8.5 ppm) .
  • IR : Bands at ~1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-N stretch) validate functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold for biological testing) .

Q. Advanced

  • X-ray crystallography : Resolves conformational stability, bond angles (e.g., thiadiazole S–N bond length ~1.65 Å), and packing interactions .

How does the 1,2,3-thiadiazole moiety influence electronic properties and reactivity?

Q. Advanced

  • Electron-withdrawing effect : The thiadiazole ring reduces electron density on the phenyl ring, enhancing electrophilic substitution at meta/para positions .
  • Computational analysis : DFT studies reveal HOMO-LUMO gaps (~4.5 eV) and Mulliken charges, predicting nucleophilic attack sites .
  • Reactivity : Thiadiazole sulfur participates in redox reactions, enabling derivatization (e.g., sulfonation or coordination with metal ions) .

What strategies resolve contradictions in reported biological activities of thiadiazole-acetamides?

Q. Advanced

  • Assay standardization : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) arise from variations in cell lines (HeLa vs. MCF-7) or incubation times .
  • Dose-response validation : Use orthogonal assays (e.g., MTT and apoptosis staining) to confirm activity .
  • Statistical rigor : Apply ANOVA or Bayesian modeling to account for biological variability .

What in vitro/in vivo models evaluate the pharmacological potential of this compound?

Q. Basic

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : Cell viability assays (e.g., NCI-60 panel) .

Q. Advanced

  • Pain models : Tetrodotoxin-sensitive sodium channel inhibition in rodent CFA-induced inflammation models .
  • Toxicity : Zebrafish embryotoxicity assays (LC₅₀) and hepatic microsomal stability tests .

How can computational tools predict target binding affinity and selectivity?

Q. Advanced

  • Molecular docking : AutoDock Vina screens against targets like COX-2 or sodium channels (binding energy < −7 kcal/mol indicates high affinity) .
  • MD simulations : Assess ligand-protein stability (RMSD < 2 Å over 100 ns trajectories) .
  • QSAR : Correlate substituent electronegativity with bioactivity (e.g., halogenated derivatives enhance antimicrobial potency) .

What factors enhance bioavailability and reduce toxicity in derivative design?

Q. Advanced

  • Lipophilicity : Optimize LogP (2.5–3.5) via methyl/ethoxy substituents to balance membrane permeability and solubility .
  • Prodrugs : Phosphate esters improve aqueous solubility for parenteral administration .
  • Metabolic stability : Introduce fluorine atoms to block CYP450-mediated oxidation .

How do solvent and stoichiometry impact regioselectivity in thiadiazole synthesis?

Q. Advanced

  • Solvent polarity : DMF stabilizes charged intermediates, favoring 1,2,3-thiadiazole over 1,2,4-isomers .
  • Stoichiometry : Excess hydrazine (1:1.2 molar ratio) minimizes byproducts during cyclocondensation .

What challenges arise in scaling up synthesis for preclinical studies?

Q. Advanced

  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) for cost efficiency .
  • Safety : Control exothermic reactions (e.g., acetyl chloride addition) using jacketed reactors .

How does crystallographic data inform conformational stability?

Q. Advanced

  • Torsional angles : Phenyl-thiadiazole dihedral angles (~30°) indicate planar conformations, stabilizing π-π stacking .
  • Hydrogen bonding : Intermolecular N–H···O bonds (2.8–3.0 Å) enhance crystal packing and solubility .

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